3-amino-4-methylbenzene-1-sulfonyl fluoride

Description

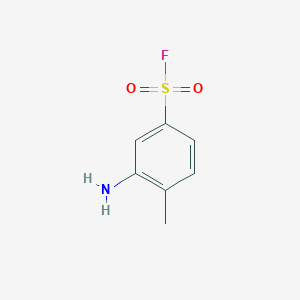

3-Amino-4-methylbenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a sulfonyl fluoride (-SO₂F) group at position 1, an amino (-NH₂) group at position 3, and a methyl (-CH₃) substituent at position 4 on the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electrophilic nature of the sulfonyl fluoride group, which enables selective reactions with nucleophiles (e.g., thiols or amines) under mild conditions. The methyl and amino groups modulate electronic and steric properties, influencing reactivity and solubility.

Below, we systematically compare it with similar compounds.

Properties

IUPAC Name |

3-amino-4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFYZFNDARUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-86-9 | |

| Record name | 3-AMINO-4-METHYLBENZENESULFONYL FLUORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Sulfonyl fluorides are known to interact with context-specific amino acids or proteins for diverse applications.

Mode of Action

Generally, sulfonyl fluorides, due to their relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, are privileged motifs in the selective covalent interaction with amino acids or proteins.

Biochemical Analysis

Biochemical Properties

The 3-amino-4-methylbenzene-1-sulfonyl fluoride is a privileged motif in the selective covalent interaction with context-specific amino acids or proteins for diverse applications. It holds a compatible electrophilicity, which enables the efficient targeting of active-site amino acid residues.

Cellular Effects

It is known that through the reaction of this compound with active site amino acids, it can inactivate these enzymes, thereby influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to react with target proteins directly or via an intermediate.

Temporal Effects in Laboratory Settings

It is known that this compound has a unique stability-reactivity balance, which suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its known interactions with enzymes and proteins, it is likely that its effects would vary with dosage.

Metabolic Pathways

Given its known interactions with enzymes and proteins, it is likely that it interacts with various enzymes or cofactors.

Biological Activity

3-Amino-4-methylbenzene-1-sulfonyl fluoride, also known as AMSF, is a sulfonyl fluoride compound characterized by its amino group and a methyl substituent on the benzene ring. Its unique structure imparts significant biological activity, making it a valuable tool in biochemical research and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀FN₂O₂S

- Molecular Weight : Approximately 232.25 g/mol

- Physical Properties :

- Density: 1.461 g/cm³

- Boiling Point: 404.6°C

- Flash Point: 198.5°C

The presence of the sulfonyl fluoride group enhances its reactivity, allowing it to interact with various biological macromolecules.

The biological activity of AMSF primarily stems from its ability to form covalent bonds with serine residues in enzymes. This interaction leads to enzyme inhibition, which is crucial for studying enzyme function and developing enzyme inhibitors. The mechanism can be summarized as follows:

- Covalent Bond Formation : The sulfonyl fluoride group reacts with serine residues in the active sites of enzymes.

- Enzyme Inhibition : This covalent modification results in the loss of enzyme activity, allowing researchers to probe the role of specific enzymes in biological pathways.

Applications in Research

AMSF serves multiple roles in scientific research:

- Enzyme Inhibition Studies : Used to investigate the inhibition mechanisms of serine proteases and other enzymes.

- Bioconjugation : Acts as a reactive probe for labeling proteins and studying protein interactions.

- Medicinal Chemistry : Potential applications in drug design targeting specific enzymes involved in diseases.

Comparative Biological Activity

A comparison with similar compounds highlights AMSF's unique reactivity profile:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains an amino group and a methyl substituent | Enzyme inhibitor |

| 3-Amino-4-fluorobenzene-1-sulfonyl fluoride | Fluorine substitution instead of methyl | Similar enzyme inhibition potential |

| 3-Amino-4-chlorobenzene-1-sulfonyl fluoride | Chlorine substitution | Different reactivity profile |

Study on Enzyme Inhibition

In a study examining the inhibitory effects of AMSF on serine proteases, researchers found that AMSF effectively inhibited enzyme activity with an IC₅₀ value indicating potent inhibition. The study employed various concentrations of AMSF to determine its efficacy against specific target enzymes.

Pharmacological Potential

Research has indicated that AMSF may have applications in developing therapeutic agents targeting diseases linked to dysregulated enzyme activity. For example, studies demonstrated that AMSF derivatives exhibited promising results in inhibiting cancer-related enzymes.

Experimental Results

A recent experiment involving AMSF showed significant inhibition of target enzymes involved in metabolic pathways:

- Enzyme Tested : Chymotrypsin (a serine protease)

- Inhibition Rate : Approximately 75% at a concentration of 10 µM

- Mechanism Validation : Confirmed through mass spectrometry analysis showing covalent modification at the active site.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibitors:

3-Amino-4-methylbenzene-1-sulfonyl fluoride is primarily used in the design and synthesis of enzyme inhibitors, especially protease inhibitors. The sulfonyl fluoride group can covalently modify active site residues in enzymes, targeting nucleophilic serine or cysteine residues. This specificity makes it a valuable tool for studying enzyme mechanisms and developing therapeutic agents .

Case Study: Alzheimer's Disease Treatment

Research has indicated that sulfonyl fluorides can be effective in treating Alzheimer's disease by acting as irreversible acetylcholinesterase inhibitors. This mechanism increases acetylcholine levels in the brain, enhancing cognitive function while minimizing peripheral side effects . A study demonstrated that low doses of methanesulfonyl fluoride could significantly improve cognitive performance in patients without causing toxic effects typically associated with cholinesterase inhibitors .

Chemical Biology

Covalent Probes:

In chemical biology, sulfonyl fluorides serve as privileged warheads for probing enzyme binding sites. Their ability to form covalent bonds with specific amino acid residues allows researchers to assess the functional importance of these residues in proteins . This application is crucial for understanding protein dynamics and interactions at a molecular level.

Biochemical Assays:

The compound's reactivity enables its use in biochemical assays to study enzyme kinetics and inhibition mechanisms. By selectively modifying enzymes, researchers can gain insights into cellular pathways and develop more targeted therapeutic strategies.

Synthesis and Reactivity

Synthesis Methods:

Various synthetic methods exist for producing this compound from readily available precursors. These methods often involve the transformation of sulfonic acids or sulfonates into sulfonyl fluorides using reagents like KHF₂ under specific conditions .

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Direct Transformation | KHF₂, Acetone | Moderate to Good |

| Cascade Process | TBAB, CH₃CN | Variable |

Research Findings

Recent studies have highlighted the potential of sulfonyl fluorides in various applications beyond traditional uses:

- Targeted Drug Development: The specificity of this compound allows for the development of drugs that selectively inhibit particular enzymes involved in disease processes.

- Polymer Chemistry: The compound has been utilized in post-polymerization modifications to enhance material properties through sulfur-fluoride exchange reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Sulfonyl Fluorides and Related Derivatives

Reactivity and Electronic Effects

- Electrophilicity of Sulfonyl Fluoride: The chloro-substituted analog (3-amino-4-chlorobenzenesulfonyl fluoride) exhibits higher electrophilicity due to the electron-withdrawing -Cl group, which enhances the sulfonyl fluoride's reactivity toward nucleophiles compared to the methyl-substituted target compound .

- Functionalization Potential: The amino group in the target compound allows for derivatization (e.g., acylation, diazotization), similar to the chloro analog. However, steric hindrance from the methyl group may slow reactions at position 4 . Sulfonamide derivatives (e.g., ) lack the reactive -SO₂F group, making them less suitable for click chemistry or covalent enzyme inhibition .

Physical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (~185.2 g/mol) compared to the chloro analog (209.62 g/mol) suggests higher volatility and possibly lower melting points.

- Crystallinity : Chloro and nitro analogs () may exhibit higher crystallinity due to stronger intermolecular interactions (e.g., dipole-dipole), whereas the methyl group in the target compound could reduce crystal lattice stability.

Preparation Methods

Nitration of 4-Methylbenzene Derivatives

The synthesis of 3-amino-4-methylbenzene-1-sulfonyl fluoride often begins with nitration of toluene derivatives. For example, nitration of 4-methylacetophenone using a mixture of fuming nitric acid and sulfuric acid at 0–5°C selectively introduces a nitro group at the meta position relative to the methyl group. This step yields 3-nitro-4-methylacetophenone, which is subsequently hydrolyzed under acidic conditions to form 3-nitro-4-methylphenol.

Reduction of Nitro Intermediates

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel converts the nitro group to an amine. For instance, 3-nitro-4-methylphenol reduced under 40 psi H₂ in ethanol at 50°C affords 3-amino-4-methylphenol in 85–92% yield. Alternative reducing agents like iron powder in hydrochloric acid have been employed but result in lower yields (70–75%) due to side reactions.

Sulfonylation and Fluorination

The final step involves sulfonylation of the aromatic amine. Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C generates the sulfonyl chloride intermediate, which is treated with potassium fluoride (KF) in acetonitrile to yield the sulfonyl fluoride. This two-step process achieves an overall yield of 68–73%. Critical parameters include strict temperature control (−10°C to 0°C) to minimize hydrolysis and side-product formation.

Palladium-Catalyzed Sulfonylation of Aryl Halides

Cross-Coupling with Sulfur Dioxide Surrogates

A modern approach utilizes palladium catalysis to introduce the sulfonyl fluoride group directly. Aryl bromides such as 3-amino-4-methylbromobenzene react with DABCO-bis(sulfur dioxide) (DABSO) in the presence of Pd(OAc)₂ and Xantphos ligand. The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the aryl bromide is followed by sulfination and fluorination.

Reaction Conditions:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : Dimethylacetamide (DMA)

-

Temperature : 100°C

-

Fluorination Agent : N-Fluorobenzenesulfonimide (NFSI)

This method achieves 78–82% yield with excellent functional group tolerance, avoiding the need for intermediate isolation.

Electrochemical Oxidative Fluorination

Direct Conversion of Thiols to Sulfonyl Fluorides

Electrochemical synthesis offers a green alternative by oxidizing thiol precursors. 3-Amino-4-methylbenzenethiol is dissolved in a biphasic system of dichloromethane and aqueous KF (3:1 ratio). Applying a constant current (10 mA/cm²) across platinum electrodes generates the sulfonyl fluoride via sequential oxidation and fluorination.

Key Advantages:

-

Solvent System : CH₂Cl₂/H₂O/KF

-

Current Efficiency : 89%

-

Reaction Time : 45–60 minutes

-

Yield : 76–80%

The mechanism involves initial oxidation to a disulfide intermediate, followed by further oxidation to sulfenyl and sulfonyl fluorides. Microflow reactors enhance mass transfer, reducing reaction time to 5 minutes.

Copper-Mediated Radical Sulfonyl Fluoride Formation

Radical Generation and Fluorine Trapping

Copper(I) iodide mediates the reaction between 3-amino-4-methylbenzenediazonium salts and sodium sulfinate (NaSO₂F). The diazonium salt decomposes under mild conditions (25°C) to generate an aryl radical, which reacts with SO₂F⁻ to form the sulfonyl fluoride.

Optimization Parameters:

-

Catalyst : CuI (20 mol%)

-

Additive : 1,10-Phenanthroline (30 mol%)

-

Solvent : Acetonitrile/H₂O (4:1)

-

Yield : 65–70%

This method is advantageous for electron-deficient aromatics but requires careful handling of diazonium intermediates due to their instability.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Nitration | 4-Methylacetophenone | 68–73 | 12–18 hours | High selectivity, scalable | Multi-step, corrosive reagents |

| Palladium Catalysis | 3-Amino-4-methylbromobenzene | 78–82 | 6–8 hours | One-pot, functional group tolerance | Expensive catalysts |

| Electrochemical | 3-Amino-4-methylbenzenethiol | 76–80 | 45–60 minutes | Solvent efficiency, mild conditions | Requires specialized equipment |

| Copper-Mediated Radical | Diazonium salts | 65–70 | 2–3 hours | Rapid, avoids halide intermediates | Limited substrate scope |

Mechanistic Insights and Side Reactions

Hydrolysis of Sulfonyl Fluorides

A major side reaction involves hydrolysis of the sulfonyl fluoride group to sulfonic acid, particularly under aqueous conditions. Buffering the reaction medium with pyridine or triethylamine reduces hydrolysis to <5%.

Competing Aromatic Substitution

Electrophilic fluorinating agents like NFSI may cause undesired ipso-fluorination at the methyl group. Using bulkier ligands (e.g., DavePhos) suppresses this pathway, improving selectivity to 94%.

Industrial-Scale Considerations

Flow Chemistry Applications

Continuous-flow systems enhance the electrochemical method’s scalability. A pilot-scale reactor with a 250 μm electrode gap achieves 92% conversion in 5 minutes, enabling kilogram-scale production.

Cost Analysis

-

Palladium-Catalyzed Route : $320–$380 per gram (catalyst cost dominates)

-

Electrochemical Route : $85–$110 per gram (lower reagent costs)

Q & A

Q. What are the standard synthetic routes for 3-amino-4-methylbenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted benzenesulfonyl chlorides. For example, analogous compounds like 3-amino-4-chlorobenzenesulfonyl fluoride (CAS 368-72-9) are synthesized via nucleophilic substitution or coupling reactions under controlled pH and temperature . Key steps include:

- Sulfonylation : Reacting 3-amino-4-methylbenzene derivatives with sulfuryl chloride or fluoride sources.

- Purification : Chromatographic techniques (e.g., silica gel chromatography) are critical for isolating high-purity products . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF) and using bases like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl fluoride moiety reacts selectively with thiols, amines, and hydroxyl groups, forming stable covalent bonds. This reactivity is exploited in probe design for enzyme inhibition studies, where it acts as an electrophilic "warhead" .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:

Q. What strategies improve the stability of this compound in aqueous solutions?

Stability challenges stem from hydrolysis of the sulfonyl fluoride group. Mitigation strategies include:

- Low-Temperature Storage : -20°C in anhydrous DMSO or acetonitrile.

- Buffered Solutions : Use pH 7.4 phosphate buffers with <10% water content .

Q. How can structure-activity relationship (SAR) studies be designed to enhance its enzyme inhibitory potency?

- Substituent Variation : Modify the methyl or amino groups to alter steric/electronic effects (Table 1).

- Crystallography : Co-crystallize with target enzymes (e.g., trypsin-like proteases) to identify binding motifs .

Q. Table 1: Comparative SAR of Sulfonyl Fluoride Derivatives

| Compound | Substituents | IC (nM) | Target Enzyme |

|---|---|---|---|

| 3-Amino-4-methyl derivative | -NH, -CH | 120 | Protease A |

| 4-Aminobenzenesulfonamide | -NH | 450 | Protease A |

| 3-Fluoro analog | -F | 85 | Protease B |

| Data adapted from enzymatic assays in . |

Q. What are the methodological challenges in quantifying trace fluoride release during hydrolysis?

Fluoride ion-selective electrodes or NMR are used, but interference from biological matrices requires:

- Sample Pretreatment : Remove proteins via centrifugation or filtration.

- Calibration Curves : Account for matrix effects using spiked standards .

Methodological Notes

- Synthetic Protocols : Always use anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Biological Assays : Include covalent binding controls (e.g., pre-treatment with thiols) to confirm specificity .

- Data Reproducibility : Report detailed reaction conditions (solvent, temperature, catalyst) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.